molecular formula C16H17N3O B5553529 6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B5553529
M. Wt: 267.33 g/mol
InChI Key: HDNFHFZJVAXGLY-UHFFFAOYSA-N
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Description

6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for further research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the Biginelli-type reaction. This reaction is a multicomponent reaction that combines an aldehyde, a β-ketoester, and an urea or thiourea in the presence of a catalyst. in some cases, the reaction can proceed without a catalyst in boiling dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli-type reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best reaction conditions, such as temperature, solvent, and catalyst concentration. Additionally, continuous flow chemistry techniques can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and reduced side effects.

Properties

IUPAC Name

6-ethyl-5-methyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-4-13-11(3)17-15-9-14(18-19(15)16(13)20)12-7-5-10(2)6-8-12/h5-9,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNFHFZJVAXGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=C(NN2C1=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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